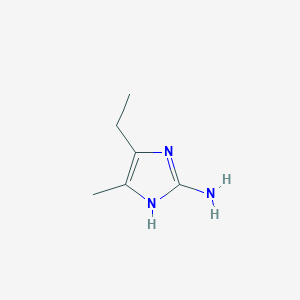

5-Ethyl-4-methyl-1H-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

4-ethyl-5-methyl-1H-imidazol-2-amine |

InChI |

InChI=1S/C6H11N3/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H3,7,8,9) |

InChI Key |

BDOQDYNVOVZWSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=N1)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 4 Methyl 1h Imidazol 2 Amine and Its Analogues

Historical and Contemporary Approaches to Substituted Imidazole (B134444) Synthesis

The synthesis of the imidazole ring has been a subject of chemical research for over 150 years. The foundational methods, while often suffering from limitations in yield and regioselectivity, established the fundamental bond-forming strategies that are still built upon today. Contemporary methods have focused on overcoming these early challenges to provide precise control over the substitution pattern of the imidazole ring.

Several classical methods have been instrumental in the development of imidazole chemistry. These are typically multi-component reactions that construct the heterocyclic ring from acyclic precursors.

The Debus-Radziszewski synthesis is a prominent example, first reported by Heinrich Debus in 1858. jetir.orgajrconline.org This reaction traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) to form a substituted imidazole. wikipedia.orgscribd.comslideshare.net The Radziszewski modification expanded this scope by demonstrating that various α-diketones and aldehydes could be used. pharmaguideline.com This method is a multi-component reaction where the final product incorporates atoms from all starting materials. wikipedia.orgscribd.com

The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride or phosphorus oxychloride to yield chlorinated intermediates, which are then reduced to form N-substituted imidazoles. jetir.orgpharmaguideline.comiiste.org For instance, treating N,N'-dimethyloxamide with phosphorus pentachloride and subsequently reducing the product with hydroiodic acid yields N-methyl imidazole. jetir.org

The Marckwald synthesis is a method for producing 2-mercaptoimidazoles (2-thiol-substituted imidazoles) through the cyclization of α-amino ketones or α-amino aldehydes with potassium thiocyanate (B1210189) or other isothiocyanate derivatives. pharmaguideline.comresearchgate.net The resulting sulfur-containing group can often be removed through oxidative methods to yield the desired imidazole. researchgate.net

These classical syntheses laid the groundwork for imidazole chemistry, providing access to a wide range of derivatives, albeit sometimes with harsh conditions or low yields. jetir.org

Table 1: Overview of Classical Imidazole Synthesis Protocols

| Synthesis Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | A versatile multi-component reaction for creating 2,4,5-trisubstituted imidazoles. ajrconline.orgwikipedia.org |

| Wallach | N,N'-Disubstituted Oxamide, Phosphorus Pentachloride | N-Substituted Chloroimidazoles | Involves a chlorination/reduction sequence to yield N-substituted products. pharmaguideline.comiiste.org |

| Marckwald | α-Amino Ketone/Aldehyde, Thiocyanate Source | 2-Mercaptoimidazoles | A key route to 2-thiol imidazoles, which can be further functionalized. pharmaguideline.comresearchgate.net |

Modern synthetic chemistry has sought to overcome the limitations of classical methods, with a strong emphasis on regiocontrol—the ability to dictate the exact placement of substituents on the imidazole ring. Recent reviews highlight significant progress in this area, focusing on the development of novel catalysts and reaction pathways that offer high selectivity and functional group tolerance. rsc.orgresearchgate.net

Key areas of advancement include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for example, have been developed for the carboamination of N-propargyl guanidines, which allows for the formation of both a C-N and a C-C bond in a single annulation step. nih.govacs.org This provides a powerful tool for constructing complex 2-aminoimidazoles.

Novel Cyclization Strategies: New methods for the [4+1] cyclization of enamines or the coupling of amidoximes with alkynes under microwave irradiation have expanded the toolkit for creating specific substitution patterns. nih.gov

"Green" Chemistry Approaches: The use of more environmentally benign reaction media, such as deep eutectic solvents, has been shown to improve reaction times and simplify workup procedures for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidines. mdpi.comnih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies allow for better control over reaction parameters, often leading to higher yields, shorter reaction times, and improved safety profiles for known transformations.

These modern approaches provide chemists with a more predictable and versatile means of synthesizing highly substituted imidazoles for various applications. rsc.orgdntb.gov.ua

Targeted Synthesis of the 5-Ethyl-4-methyl-1H-imidazol-2-amine Core Structure

Synthesizing the specific target compound, this compound, requires selecting a strategy that can precisely install the ethyl, methyl, and amine groups at the C5, C4, and C2 positions, respectively. The following methodologies represent viable pathways to this and structurally related 2-aminoimidazoles.

One of the most direct and common methods for synthesizing 4,5-disubstituted 2-aminoimidazoles is the condensation reaction between an appropriate α-haloketone and a guanidine (B92328) derivative. nih.gov This reaction forms the imidazole ring through a sequence of nucleophilic substitution and cyclizative dehydration.

For the synthesis of this compound, the required precursor would be 3-bromo-2-pentanone . The reaction would proceed as follows:

Nucleophilic Attack: The guanidine molecule acts as a nucleophile, attacking the carbon atom bearing the bromine in 3-bromo-2-pentanone.

Intermediate Formation: This initial reaction forms an intermediate which then undergoes intramolecular cyclization.

Dehydration and Tautomerization: The cyclic intermediate dehydrates (loses a molecule of water) and tautomerizes to form the aromatic 2-aminoimidazole ring.

This approach is highly effective for creating polysubstituted 2-aminoimidazoles and can be performed under various conditions, including the use of greener deep eutectic solvents to enhance reaction efficiency. mdpi.comorganic-chemistry.org

A more novel approach involves the rearrangement of other heterocyclic systems. Specifically, substituted 5-amino-1,2,3-triazoles can undergo an acid-mediated denitrogenative transformation to yield 2-substituted imidazole derivatives. This process involves a ring-opening and re-closure cascade that expels nitrogen gas (N₂).

The general mechanism involves:

Protonation of the 5-amino-1,2,3-triazole ring.

Ring opening to form a diazonium intermediate.

Loss of dinitrogen to generate a reactive carbene or vinyl cation intermediate.

Intramolecular cyclization and rearrangement to form the stable imidazole ring.

While this method has been demonstrated for various 2-substituted imidazoles, its application to the specific target would depend on the synthesis of a suitably substituted 5-amino-1,2,3-triazole precursor.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. nih.gov The classical Debus-Radziszewski synthesis is itself a three-component reaction. slideshare.net

To apply this strategy to the synthesis of this compound, one could theoretically use:

An α-diketone: 2,3-pentanedione (to form the C4-C5 bond with the methyl and ethyl groups).

An aldehyde: A simple aldehyde like formaldehyde .

An ammonia source: Guanidine (which would provide the N1, N3, and the C2-amine group).

The condensation of these three components under appropriate catalytic conditions would directly assemble the desired imidazole core. Modern MCRs often utilize catalysts like yttria-sulfate or magnetic nanocomposites to improve yields and facilitate product isolation under solvent-free conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches for Functionalization

The functionalization of the imidazole core is a critical step in the synthesis of diverse analogues of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the heterocyclic ring. These methods typically involve the reaction of a halogenated imidazole precursor with a suitable coupling partner, such as a boronic acid (Suzuki coupling), an amine (Buchwald-Hartwig amination), or an organosilane (Hiyama coupling).

Five-membered heterocyclic halides, including bromoimidazoles, can be challenging coupling partners, potentially due to their ability to inhibit or deactivate the palladium catalyst. nih.gov However, significant progress has been made by developing specialized catalyst systems. For instance, an efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles utilizes a palladium precatalyst based on the bulky biarylphosphine ligand, tBuBrettPhos. nih.gov This system facilitates the C-N cross-coupling between bromoimidazoles and various amines under mild conditions, offering a direct route to N-functionalized 2-aminoimidazole derivatives. nih.gov

Similarly, the Suzuki-Miyaura cross-coupling is widely employed to introduce aryl or heteroaryl substituents. This involves the reaction of a bromo- or iodo-imidazole with an organoboron reagent in the presence of a palladium catalyst and a base. The choice of ligand, palladium source, solvent, and base is crucial for achieving high yields and suppressing side reactions. For the synthesis of 2-aryl heterocycles, the cross-coupling of heteroarylsilanolates with aryl halides has been optimized, demonstrating that the choice of palladium catalyst and ligand combination is a key variable. nih.gov Such approaches could be adapted to a suitably halogenated precursor of this compound to introduce diverse functional groups at positions C-4 or C-5, assuming the corresponding halo-precursor is available.

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions applicable to imidazole scaffolds.

| Coupling Reaction | Catalyst/Ligand | Reactants | Solvent | Key Features |

| Buchwald-Hartwig Amination | Pd precatalyst with tBuBrettPhos ligand | Bromoimidazole, Amine | Not specified | Effective for unprotected bromoimidazoles; mild conditions. nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Halo-oxazolone, Boronic acid | DMF | Precursor for trisubstituted oxazolones, applicable to imidazoles. organic-chemistry.org |

| Hiyama Coupling | [allylPdCl]₂ | Heteroarylsilanolate, Aryl halide | Toluene | Enhanced rates with alkali metal silanolates. nih.gov |

| Isocyanide Insertion | Pd(OAc)₂ | Imidazole, Isocyanide | Not specified | C(sp²)–H functionalization at C2 and C4 positions. acs.org |

These palladium-catalyzed methods provide a versatile platform for the late-stage functionalization of the imidazole core, allowing for the synthesis of a broad library of analogues of this compound for further investigation.

Optimization of Synthetic Pathways for this compound

Optimizing synthetic pathways is essential for maximizing the yield and purity of this compound, particularly for large-scale production. This involves a systematic investigation of various process parameters, including temperature, solvent, catalyst, and reactant stoichiometry.

A common route to 2-aminoimidazoles involves the cyclization of a guanidine derivative with an α-haloketone. In the synthesis of an analogue, 1-methyl-4-phenyl-1H-imidazol-2-amine, researchers optimized the reaction conditions to improve the yield. researchgate.net A significant exotherm was observed upon adding the reactants, which complicated the workup and reduced the yield. By controlling the addition of the α-bromoacetophenone reactant, this issue was mitigated. researchgate.net Further optimization revealed that the molar ratio of reactants was a critical factor; increasing the amount of the guanidine precursor from 1 to 2 equivalents resulted in a marginal but notable improvement in yield. researchgate.net

Temperature is another critical parameter. While some initial cyclization reactions can be performed at room temperature, subsequent steps or alternative pathways may require heating to drive the reaction to completion. For instance, in the synthesis of imidazolidin-2-ones, decreasing the amount of trifluoroacetic acid (TFA) catalyst improved regioselectivity, and it was noted that ureas with an unsubstituted nitrogen atom generally provided higher yields. mdpi.com

The choice of solvent can profoundly impact reaction outcomes. Solvents like dimethylformamide (DMF) are often used for their high boiling point and ability to dissolve a wide range of reactants. researchgate.net However, for greener and more sustainable processes, alternative solvents are explored. Water has been identified as an optimal solvent for some multicomponent reactions leading to heterocyclic compounds, aligning with green chemistry principles. mdpi.com

The following table details the optimization of reaction parameters for the synthesis of a 2-aminoimidazole analogue, which provides a model for optimizing the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Outcome |

| Reactant Ratio (Guanidine:Ketone) | 1:1 | 1.5:1 | 2:1 | 2:1 | Marginal yield improvement. researchgate.net |

| Temperature | Room Temp | 50 °C | 80 °C | 80 °C | Reaction driven to completion in 3 hours. researchgate.net |

| Solvent | Ethanol | Propan-2-ol | DMF | DMF | Good solubility of reactants. researchgate.net |

| Catalyst Loading (Cell-Pr-NH₂) * | 5 mg | 10 mg | 14 mg | 14 mg | Sufficient for efficient reaction. mdpi.com |

Data from a related heterocyclic synthesis demonstrating catalyst optimization principles.

Achieving the correct substitution pattern is paramount in the synthesis of this compound, where the ethyl and methyl groups must be placed at the C5 and C4 positions, respectively. Regioselectivity—the control over which position on the ring a substituent is attached—is a central challenge in imidazole synthesis.

Many classical imidazole syntheses, such as the Radziszewski synthesis, can produce mixtures of regioisomers if unsymmetrical diketones or their equivalents are used. Therefore, modern synthetic strategies often employ methods that offer high regiocontrol. One approach is to build the ring in a stepwise manner, introducing the substituents in a defined order. For example, starting with a pre-functionalized building block that already contains the ethyl or methyl group at the desired position can direct the subsequent cyclization to form the correct isomer.

In the synthesis of substituted imidazolidine-2-ones, an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles demonstrated excellent regioselectivity. mdpi.com Quantum chemistry calculations and control experiments revealed that the observed regioselective formation of 4-substituted products was due to a lower activation energy barrier for that reaction pathway compared to the alternative. mdpi.com This highlights how a deep understanding of the reaction mechanism can be leveraged to control regiochemical outcomes.

When introducing new functional groups via methods like palladium-catalyzed C-H functionalization, regioselectivity is also a key consideration. It has been shown that by carefully selecting the reaction conditions, it is possible to selectively functionalize either the C2 or C4 position of the imidazole ring. acs.org While stereoselectivity is not a factor for the achiral this compound itself, it becomes critical when synthesizing chiral analogues or derivatives. In such cases, the use of chiral starting materials, catalysts, or auxiliaries is necessary to control the three-dimensional arrangement of atoms.

The development of sustainable and scalable synthetic routes for this compound is crucial for its potential application in various fields. This involves adhering to the principles of green chemistry, such as using less hazardous chemicals, minimizing waste, improving energy efficiency, and designing processes that can be safely and economically scaled up.

One approach to greener synthesis is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly reduce reaction times, increase product yields, and sometimes enable reactions under solvent-free conditions, thereby reducing waste. organic-chemistry.org Another strategy is the use of recyclable catalysts or reaction media. For example, ionic liquids have been used as recyclable media for the synthesis of 2,4,5-trisubstituted imidazoles. organic-chemistry.org

Electrochemical methods also present a sustainable alternative to traditional chemical processes. They often operate under mild conditions and can replace hazardous oxidizing or reducing agents with electricity. An electrochemical method for the dehydration of sulfonic acids to their anhydrides provides a scalable and operationally simple route, avoiding conventional harsh dehydrating agents. acs.org Such principles could be applied to key steps in the synthesis of the target imidazole.

Scalability is a major consideration. A reported scale-up experiment for the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine successfully produced the compound in a 27.4% total yield on a 100-gram scale, demonstrating the feasibility of translating laboratory procedures to larger production. researchgate.net Key challenges in scaling up, such as heat management (as noted by the exotherm in the reaction), must be carefully addressed through process engineering. researchgate.net The development of one-pot, multi-component reactions is also highly desirable as they reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 4 Methyl 1h Imidazol 2 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 5-Ethyl-4-methyl-1H-imidazol-2-amine, a combination of one-dimensional and two-dimensional NMR techniques would provide a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, methyl, and amine protons, as well as the N-H proton of the imidazole (B134444) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The ethyl group would show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The methyl group on the imidazole ring would appear as a singlet. The amine (-NH₂) protons and the ring N-H proton would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly diagnostic. The carbon of the amino group (C2) is expected to be significantly deshielded. The purity of the compound can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~150-155 |

| C4 | - | ~120-125 |

| C5 | - | ~130-135 |

| 4-CH₃ | ~2.1-2.3 (s) | ~10-15 |

| 5-CH₂CH₃ | ~2.5-2.7 (q) | ~18-22 |

| 5-CH₂CH₃ | ~1.1-1.3 (t) | ~13-17 |

| 2-NH₂ | ~4.5-5.5 (br s) | - |

| 1-NH | ~10-12 (br s) | - |

Predicted values are based on data from structurally similar imidazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

2D NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methyl proton singlet to the C4-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov It is particularly useful for establishing the substitution pattern on the imidazole ring. For example, correlations from the protons of the 4-methyl group to C4 and C5, and from the methylene protons of the 5-ethyl group to C5 and C4, would confirm their respective positions. HMBC is also invaluable for differentiating between isomers.

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule.

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion ([M+H]⁺) of this compound. This measured mass can then be compared to the calculated mass for the molecular formula C₆H₁₁N₃ to confirm its elemental composition with a high degree of confidence.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Accurate Mass (m/z) |

| [M] | C₆H₁₁N₃ | 125.0953 | - |

| [M+H]⁺ | C₆H₁₂N₃⁺ | 126.1031 | 126.1031 ± 0.0005 |

| [M+Na]⁺ | C₆H₁₁N₃Na⁺ | 148.0850 | 148.0850 ± 0.0005 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules or radicals from the ethyl and methyl substituents, as well as cleavage of the imidazole ring. Common fragmentation pathways for related compounds involve α-cleavage and losses of small molecules like CO or radicals. nih.gov Analysis of these fragmentation patterns helps to confirm the proposed structure.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching for the amine and imidazole ring (around 3100-3500 cm⁻¹), C-H stretching for the alkyl groups (around 2850-3000 cm⁻¹), C=N and C=C stretching of the imidazole ring (around 1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹). nih.gov

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Imidazole and its derivatives typically exhibit absorption maxima in the UV region. researchgate.net The position of these maxima is influenced by the substituents on the ring. For this compound, π → π* transitions of the imidazole ring are expected.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound derivatives, the FT-IR spectrum provides a characteristic fingerprint, revealing key structural motifs.

The spectrum of an imidazole derivative is characterized by several distinct absorption bands. The N-H stretching vibrations of the primary amine group and the imidazole ring typically appear in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl substituents are observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring give rise to strong absorptions in the 1550-1650 cm⁻¹ range, which are indicative of the aromatic character of the ring. Furthermore, C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ region. Bending vibrations for N-H and C-H bonds also provide valuable structural information in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Amine (NH₂) and Imidazole (N-H) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl and Methyl Groups |

| C=N Stretch | 1550 - 1650 | Imidazole Ring |

| C=C Stretch | 1550 - 1650 | Imidazole Ring |

| N-H Bend | 1500 - 1600 | Amine (NH₂) |

| C-N Stretch | 1250 - 1350 | Amine and Imidazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and conjugated systems like this compound derivatives, UV-Vis spectra are particularly informative. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually a π orbital) to a higher energy molecular orbital (usually a π* orbital).

Derivatives of 2-aminoimidazole typically exhibit characteristic absorption bands in the UV region. The primary absorption is often attributed to π → π* transitions within the conjugated imidazole ring system. These transitions are generally observed in the range of 210-290 nm. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity and the nature of the substituents on the imidazole ring. The presence of the amino group, an auxochrome, can lead to a bathochromic (red) shift of the absorption bands.

| Electronic Transition | Typical Wavelength Range (nm) | Molecular Origin |

|---|---|---|

| π → π | 210 - 290 | Conjugated system of the imidazole ring |

| n → π | > 290 (often weak or overlapping) | Non-bonding electrons on nitrogen atoms |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's conformation and intermolecular interactions in the solid state.

While a specific crystal structure for this compound was not available, analysis of related imidazole derivatives provides valuable insights into the expected structural features. For instance, the crystal structure of ethyl 2-[2-(4-methyl-benzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate reveals a planar imidazole ring. nih.gov The substituents on the ring are oriented at specific dihedral angles relative to the plane of the five-membered ring. nih.gov

| Crystallographic Parameter | Typical Values for Imidazole Derivatives | Significance |

|---|---|---|

| Crystal System | Monoclinic, Triclinic, etc. | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |

| C-N Bond Lengths (in ring) | ~1.32 - 1.39 Å | Indicates partial double bond character. |

| C=C Bond Length (in ring) | ~1.35 - 1.38 Å | Consistent with an aromatic system. |

| Hydrogen Bonding | N-H···N, N-H···O | Governs crystal packing and supramolecular structure. |

Computational and Theoretical Chemistry Studies of 5 Ethyl 4 Methyl 1h Imidazol 2 Amine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict various molecular properties, including optimized geometry, electronic energies, and reactivity indices. nih.gov For 5-Ethyl-4-methyl-1H-imidazol-2-amine, DFT calculations are instrumental in building a comprehensive profile of its chemical behavior.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process involves calculating the molecular structure that possesses the lowest possible energy.

Conformational analysis, particularly for the flexible ethyl group, is crucial. By systematically rotating the dihedral angles associated with the ethyl substituent, a potential energy surface (PES) can be mapped to identify the global minimum energy conformer, which represents the most stable and predominant structure of the molecule. nih.gov The stability of this optimized structure is confirmed when all calculated vibrational frequencies are positive, indicating a true energy minimum. The imidazole (B134444) ring itself is a planar, five-membered heterocyclic system. acadpubl.eu The final optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Similar Structures) This table presents hypothetical data based on typical values for related imidazole derivatives.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.38 | C5-C4-N3 | 108.5 |

| C2-N3 | 1.37 | C4-N3-C2 | 109.0 |

| N3-C4 | 1.39 | N3-C2-N1 | 110.0 |

| C4-C5 | 1.36 | C2-N1-C5 | 107.5 |

| C5-N1 | 1.39 | N1-C5-C4 | 105.0 |

| C4-C(methyl) | 1.51 | C5-C(ethyl)-C | 112.0 |

| C5-C(ethyl) | 1.52 | H-N-H (amine) | 115.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. nih.gov The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govirjweb.com Analysis of the FMOs for this compound would reveal the distribution of electron density. Typically for such imidazole derivatives, the HOMO density is localized over the electron-rich imidazole ring and the exocyclic amine group, while the LUMO is distributed across the ring system. tandfonline.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. irjweb.com

Table 2: Illustrative Frontier Molecular Orbital Properties and Global Reactivity Descriptors This table presents hypothetical data based on typical values for related imidazole derivatives.

| Parameter | Value (eV) | Global Reactivity Descriptor | Value (eV) |

|---|---|---|---|

| EHOMO | -6.15 | Ionization Potential (I) | 6.15 |

| ELUMO | -1.25 | Electron Affinity (A) | 1.25 |

| Energy Gap (ΔE) | 4.90 | Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.41 | ||

| Electronegativity (χ) | 3.70 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic reactions. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of most positive potential (electron-deficient, prone to nucleophilic attack). nih.govresearchgate.net Green and yellow represent regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red/yellow) concentrated around the nitrogen atoms of the imidazole ring and the exocyclic amino group, due to the high electron density from their lone pairs. These sites are the primary centers for nucleophilic activity. Conversely, the most positive potential (blue) would be located on the hydrogen atoms bonded to the nitrogen atoms, identifying them as the primary electrophilic sites. niscpr.res.in

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, hyperconjugation, and delocalization of electron density within a molecule. acadpubl.euwisc.edu This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. wisc.edu A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

In this compound, significant interactions would be expected between the lone pair (LP) orbitals of the nitrogen and the antibonding (π*) orbitals of the imidazole ring, signifying electron delocalization and contributing to the aromaticity of the system. acadpubl.euacs.org Other notable interactions could involve hyperconjugation from the C-H bonds of the ethyl and methyl groups into the ring's antibonding orbitals. These charge transfer events are crucial for stabilizing the molecular structure. acadpubl.eu

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions This table presents hypothetical data based on typical values for related imidazole derivatives.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N1 | π* (C4-C5) | 25.5 | Lone Pair → Antibonding π |

| LP (1) N3 | π* (C2-N1) | 22.1 | Lone Pair → Antibonding π |

| LP (1) N(amine) | π* (N1-C2) | 45.8 | Lone Pair → Antibonding π |

| π (C4-C5) | π* (N1-C2) | 18.9 | π → π* |

Molecular Dynamics (MD) Simulations

MD simulations of this compound, typically performed in a solvent like water, can reveal how the molecule behaves in a more realistic biological or chemical environment. ajchem-a.com These simulations can track the rotational freedom of the ethyl and methyl groups and the conformational flexibility of the entire molecule.

By analyzing the simulation trajectory, one can determine the stability of intramolecular hydrogen bonds and the formation of intermolecular hydrogen bonds with solvent molecules. Solvent effects are critical as they can influence the preferred conformation and reactivity of the compound. tandfonline.com Properties such as the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecular structure over the simulation period, while the Radial Distribution Function (RDF) can describe the arrangement of solvent molecules around specific sites on the solute molecule.

Simulation of Molecular Interactions with Potential Biological Targets

Molecular docking and simulation are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comarabjchem.org This method is crucial in drug design for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov The process involves placing the ligand into the binding site of a receptor and calculating the binding affinity, often expressed as a docking score in kcal/mol. jbcpm.com

For imidazole derivatives, a common approach is to dock them against known enzyme targets to explore potential inhibitory activity. arabjchem.org For instance, studies on similar heterocyclic compounds have targeted enzymes like l-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P), which is crucial for bacterial cell wall synthesis. arabjchem.orgresearchgate.net In such simulations, the binding energy and hydrogen bond interactions between the ligand and the amino acid residues of the receptor's active site are analyzed. researchgate.net While specific docking studies for this compound are not extensively documented, the methodology would involve identifying potential protein targets and evaluating the compound's binding affinity. The results could suggest its potential as an inhibitor for specific enzymes. arabjchem.org

| Potential Protein Target Class | Relevance | Example Target | Typical Docking Score Range (kcal/mol) |

|---|---|---|---|

| Kinases | Cell signaling, cancer therapy | V600E B-Raf | -8.0 to -10.0 |

| Bacterial Enzymes | Antimicrobial activity | GlcN-6-P synthase | -7.0 to -9.5 |

| Protozoal Enzymes | Antiprotozoal activity | Lanosterol 14a-demethylase | -6.5 to -9.0 |

| Viral Proteases | Antiviral activity | SARS-CoV-2 Mpro | -6.0 to -8.5 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of molecules. niscpr.res.in By calculating the electronic structure of this compound, it is possible to predict its vibrational (FT-IR) and electronic (UV-Visible) spectra. researchgate.netnih.gov Theoretical calculations provide harmonic vibrational frequencies, which are often scaled by a factor to correct for anharmonicity and improve agreement with experimental data. researchgate.net

The predicted FT-IR spectrum allows for the assignment of specific vibrational modes, such as N-H stretching of the amine group, C-H stretching of the ethyl and methyl groups, and C=N stretching within the imidazole ring. niscpr.res.in Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λmax) in the UV-Visible spectrum, which correspond to electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.nettandfonline.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description of Motion |

|---|---|---|

| N-H Asymmetric Stretch | ~3500-3450 | Stretching of the amine group N-H bonds |

| N-H Symmetric Stretch | ~3400-3350 | Stretching of the amine group N-H bonds |

| C-H Aromatic Stretch | ~3100-3000 | Stretching of the C-H bond on the imidazole ring |

| C-H Aliphatic Stretch | ~2980-2850 | Stretching of C-H bonds in ethyl and methyl groups |

| C=N Stretch | ~1650-1580 | Stretching of the double bonds within the imidazole ring |

| N-H Bend | ~1620-1550 | Bending motion of the amine group |

| C-N Stretch | ~1380-1300 | Stretching of single bonds within the imidazole ring |

Analysis of Non-Linear Optical (NLO) Properties and Potential Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property essential for applications in telecommunications, optical signal processing, and other high-tech fields. nih.govacs.org Computational methods, particularly DFT, are effective in predicting the NLO properties of molecules. nih.gov Key parameters include the dipole moment (μ), linear polarizability (⟨α⟩), and the first-order hyperpolarizability (β), which quantify the NLO response. nih.govresearchgate.net

Molecules with significant NLO properties often possess a donor-π-acceptor structure, which facilitates intramolecular charge transfer. nih.gov For this compound, the amine group (-NH2) can act as an electron donor, and the imidazole ring can serve as part of the π-conjugated system. The magnitude of the hyperpolarizability is a critical indicator of a molecule's potential as an NLO material. dntb.gov.ua Theoretical calculations for similar imidazole and triazole derivatives have shown that substitutions on the heterocyclic ring can significantly enhance NLO properties. nih.govnih.gov The predicted NLO values for this compound would indicate its suitability for development into NLO materials. acs.org

| NLO Parameter | Symbol | Significance | Predicted Unit |

|---|---|---|---|

| Dipole Moment | μ | Measures the polarity of the molecule | Debye (D) |

| Linear Polarizability | ⟨α⟩ | Describes the linear response to an electric field | esu (x 10⁻²³) |

| First-Order Hyperpolarizability | β_tot | Quantifies the second-order NLO response | esu (x 10⁻³⁰) |

Topological Analysis (e.g., AIM, ELF, LOL) for Electron Density Distribution

Topological analysis of the electron density provides deep insights into the nature of chemical bonding and intermolecular interactions. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM), often called Atoms in Molecules (AIM) analysis, is a primary method used for this purpose. researchgate.net It analyzes the topology of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) to characterize chemical bonds. acs.org

For this compound, AIM analysis can distinguish between covalent bonds (characterized by high ρ(r) and a negative ∇²ρ(r)) and weaker interactions like hydrogen bonds (low ρ(r) and positive ∇²ρ(r)). acs.org This method can elucidate the degree of electron sharing in the C-N, C-C, and C=N bonds of the imidazole ring and its substituents. researchgate.net

Other methods like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) map the electron localization in a molecule, providing a visual representation of bonding pairs, lone pairs, and core electrons. tandfonline.com These analyses help to understand the electron distribution and reactivity of the molecule, confirming the areas of high electron density, such as around the nitrogen atoms and the π-system of the imidazole ring. tandfonline.com

| Bond Type (in molecule) | Topological Parameter | Typical Theoretical Value Range | Interpretation |

|---|---|---|---|

| Covalent (e.g., C=N in ring) | Electron Density (ρ(r)) | High (>0.2 a.u.) | Significant electron sharing |

| Laplacian of ρ(r) (∇²ρ(r)) | Negative | Charge concentration between nuclei | |

| Polar Covalent (e.g., C-NH₂) | Electron Density (ρ(r)) | Intermediate (~0.1-0.2 a.u.) | Moderate electron sharing |

| Laplacian of ρ(r) (∇²ρ(r)) | Slightly negative or positive | Intermediate character | |

| Hydrogen Bond (intramolecular) | Electron Density (ρ(r)) | Low (<0.05 a.u.) | Closed-shell interaction |

| Laplacian of ρ(r) (∇²ρ(r)) | Positive | Charge depletion between nuclei |

Reactions Involving the Imidazole Ring System

The imidazole core of this compound is an aromatic heterocycle that can participate in various reactions, including electrophilic substitution and nucleophilic attack, which can sometimes lead to ring transformations.

Electrophilic Aromatic Substitution Patterns on the Imidazole Core

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The substituents on the ring, namely the 4-methyl, 5-ethyl, and 2-amino groups, all have an activating, electron-donating effect, which further enhances the ring's reactivity towards electrophiles. The directing influence of these groups determines the position of substitution. In general, the 2-amino group is a powerful activating group and, along with the alkyl groups, tends to direct incoming electrophiles to the available positions on the imidazole ring. However, the precise substitution pattern can be influenced by the nature of the electrophile and the reaction conditions.

Common electrophilic aromatic substitution reactions for imidazoles include halogenation, nitration, and sulfonation. For 4,5-dialkyl-2-aminoimidazoles, these reactions are expected to proceed under relatively mild conditions due to the activated nature of the ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Expected Major Product(s) |

| Br₂ | 5-Bromo-4-ethyl-6-methyl-1H-imidazol-2-amine |

| HNO₃/H₂SO₄ | 5-Nitro-4-ethyl-6-methyl-1H-imidazol-2-amine |

| SO₃/H₂SO₄ | 4-Ethyl-5-methyl-2-amino-1H-imidazole-5-sulfonic acid |

Note: The regioselectivity is predicted based on the combined directing effects of the existing substituents and may vary depending on the specific reaction conditions.

Nucleophilic Attack and Ring Transformation Reactions

While the electron-rich nature of the imidazole ring makes it less susceptible to nucleophilic attack, such reactions can occur under specific conditions, particularly with strong nucleophiles or when the ring is activated by electron-withdrawing groups. In the case of this compound, the presence of electron-donating groups makes direct nucleophilic substitution on the ring challenging.

However, ring transformation reactions have been observed in related imidazole systems, often initiated by nucleophilic attack at the C2 position, which can be rendered more electrophilic upon quaternization of the ring nitrogens. These reactions can lead to the formation of other heterocyclic systems.

Reactions of the 2-Amine Functional Group

The 2-amino group of this compound is a primary amine and thus exhibits typical nucleophilic reactivity. This functional group provides a key handle for the synthesis of a wide array of derivatives through acylation, alkylation, arylation, and condensation reactions.

Acylation, Alkylation, and Arylation for Novel Derivative Synthesis

The nitrogen atoms of the 2-amino group possess a lone pair of electrons, making them nucleophilic and readily reactive with a variety of electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: The 2-amino group can be alkylated using alkyl halides. This reaction can proceed to give mono-, di-, or even tri-alkylated products, including the formation of a quaternary ammonium salt, depending on the stoichiometry of the alkylating agent and the reaction conditions. The alkylation can occur at the exocyclic amino group as well as the ring nitrogen atoms.

Arylation: The introduction of an aryl group onto the 2-amino function can be achieved through cross-coupling reactions. Modern methods like the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for forming C-N bonds and can be applied to synthesize N-aryl derivatives of 2-aminoimidazoles. organic-chemistry.orgnih.gov These reactions typically employ a palladium or copper catalyst, respectively, to facilitate the coupling of the amine with an aryl halide.

Table 2: Examples of Derivative Synthesis from the 2-Amine Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(5-Ethyl-4-methyl-1H-imidazol-2-yl)acetamide |

| Alkylation | Methyl iodide | 5-Ethyl-4-methyl-N-methyl-1H-imidazol-2-amine |

| Arylation | Phenylboronic acid | 5-Ethyl-4-methyl-N-phenyl-1H-imidazol-2-amine |

Condensation Reactions and Imine Formation

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is often reversible and can be driven to completion by removing the water formed during the reaction. These imine derivatives are valuable intermediates for further synthetic transformations.

Formation of Imidazolium (B1220033) Salts from Nitrogen Atoms

The nitrogen atoms within the imidazole ring of this compound can be alkylated to form imidazolium salts. This quaternization reaction typically involves treatment with an alkyl halide. The resulting imidazolium salts are ionic compounds with increased solubility in polar solvents and are important precursors for the generation of N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and catalysis. The alkylation can occur at either of the ring nitrogen atoms, and the regioselectivity can be influenced by steric and electronic factors.

Chemical Reactivity and Derivatization of this compound

While specific literature on the derivatization of this compound is not extensively detailed, its chemical behavior can be inferred from the well-established reactivity of the 2-aminoimidazole scaffold and general principles of C-H functionalization on alkyl-substituted heterocycles. The presence of ethyl and methyl groups, along with the versatile 2-aminoimidazole core, offers multiple sites for synthetic modification.

Mechanistic Biological and Biochemical Interaction Studies of 5 Ethyl 4 Methyl 1h Imidazol 2 Amine

Molecular Target Identification and Binding Mechanisms

The biological activity of a compound is intrinsically linked to its ability to interact with molecular targets within a biological system. For 5-Ethyl-4-methyl-1H-imidazol-2-amine, several potential targets can be inferred from studies on analogous structures.

Imidazole-containing compounds have been identified as inhibitors of various enzymes. For instance, derivatives of thiazol-benzimidazoles have been designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Molecular docking studies of these compounds have revealed specific binding modes within the active site of the EGFR protein. nih.gov While not directly studied for this compound, its imidazole (B134444) core suggests a potential for similar interactions with kinase domains or other enzyme active sites that accommodate such heterocyclic structures. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, contributing to the stability of the enzyme-inhibitor complex.

The 2-aminoimidazole moiety is a key pharmacophore in compounds targeting various receptors.

Trace Amine-Associated Receptors (TAARs): Trace amine-associated receptors are a class of G protein-coupled receptors that are activated by trace amines. nih.govwikipedia.orgreactome.org TAAR1, in particular, has emerged as a promising target for the treatment of psychotic disorders. nih.gov Several imidazole-based compounds have been identified as TAAR1 agonists. nih.gov Given that this compound contains a 2-aminoimidazole core, a structural feature common in some TAAR1 agonists, it is plausible that it could interact with these receptors. The ethyl and methyl substituents on the imidazole ring would influence the binding affinity and selectivity for different TAAR subtypes.

Potassium Channels: Derivatives of 4-aminopyridine (B3432731) are well-known potassium (K+) channel blockers. nih.govnih.gov While not an imidazole, the aminopyridine structure shares some electronic and steric similarities with the 2-aminoimidazole core. Research on novel trisubstituted K+ channel blockers like 3-fluoro-5-methylpyridin-4-amine (B577076) has demonstrated that modifications to the ring system can fine-tune the blocking potency. nih.govnih.gov It is conceivable that this compound could exhibit activity at potassium channels, with the ethyl and methyl groups playing a role in the interaction with the channel pore.

Dopamine (B1211576) Receptors: Certain imidazole derivatives have been developed as selective antagonists for the human dopamine D(4) receptor. For example, 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one has shown high affinity and selectivity for this receptor subtype. nih.gov This highlights the potential for the imidazole scaffold to be incorporated into ligands for dopamine receptors.

The imidazole ring is a versatile interaction partner within the cellular environment. It is a key component of the amino acid histidine, which plays a crucial role in the structure and function of many proteins. mdpi.com The imidazole side chain of histidine can act as a proton donor or acceptor at physiological pH, participating in catalytic triads in enzymes and coordinating with metal ions in metalloproteins. Supramolecular complexes involving imidazole-based compounds have been studied for their interactions with biomolecules, demonstrating the importance of non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The lipophilicity, which can be estimated by parameters like XlogP, influences how a compound interacts with lipid membranes and hydrophobic pockets in proteins. For this compound, the ethyl and methyl groups would increase its lipophilicity compared to unsubstituted 2-aminoimidazole, potentially enhancing its ability to cross cell membranes and interact with hydrophobic regions of proteins.

Structure-Activity Relationship (SAR) Studies Through Molecular Modifications

Understanding the relationship between a compound's structure and its biological activity is crucial for the development of new therapeutic agents.

The synthesis of analogues of a lead compound is a standard approach in medicinal chemistry to optimize its pharmacological properties. For imidazole-containing compounds, a wide array of synthetic methodologies has been developed. mdpi.comnih.govcbijournal.com For instance, the synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides has been achieved through cycloaddition reactions. nih.gov By systematically modifying the substituents on the imidazole ring of this compound, it would be possible to probe the structural requirements for activity at specific biological targets. For example, varying the size and electronics of the alkyl groups at the 4- and 5-positions could influence selectivity and potency.

Below is a hypothetical table illustrating how modifications to the core structure of this compound could be explored in SAR studies.

| Position of Modification | Type of Modification | Potential Impact on Biological Activity |

| 2-amino group | Acylation, Alkylation | Altered hydrogen bonding capacity, potential change from agonist to antagonist activity. |

| 4-methyl group | Replacement with larger alkyl groups or aromatic rings | Probing steric tolerance of the binding pocket. |

| 5-ethyl group | Replacement with smaller or larger alkyl groups, introduction of functional groups | Modulating lipophilicity and potential for additional interactions. |

| Imidazole ring nitrogens | Alkylation | Influencing tautomeric equilibrium and coordination properties. |

Computational methods are powerful tools for understanding and predicting the biological activity of compounds. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.govmdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a particular target. This would involve calculating various descriptors such as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Quantifying the electronic properties like charge distribution.

Lipophilicity descriptors: Such as logP.

The following table presents examples of descriptors that would be relevant in a QSAR study of this compound analogues.

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

| Electronic | Dipole Moment | Influences long-range interactions with polar residues in a binding site. |

| Steric | Molecular Volume | Determines the fit of the molecule within a binding pocket. |

| Lipophilic | logP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to the branching of the molecule, which can impact binding. |

Molecular docking studies, another computational technique, could be used to predict the binding mode of this compound and its analogues within the active site of a protein target. nih.gov This would provide insights into the specific interactions that contribute to binding and could guide the design of more potent and selective compounds.

Biochemical Pathway Modulation

The imidazole nucleus is a fundamental component of various biologically active molecules and is known to participate in numerous biochemical processes. The specific substitution pattern of this compound suggests a potential for complex interactions within biological systems, including the modulation of metabolic enzymes and signaling pathways.

Influence on Specific Metabolic Pathways and Signaling Cascades

Research into compounds structurally related to this compound has revealed significant interactions with key metabolic enzyme systems. A notable example involves the compound 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), which shares the same substituted imidazole core. Studies have demonstrated that EMTPP acts as a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6), a crucial enzyme in the metabolism of many drugs and xenobiotics. nih.gov

The inactivation of CYP2D6 by EMTPP is dependent on both NADPH and the concentration of the compound, following pseudo-first-order kinetics. nih.gov The process is characterized by the formation of a reactive metabolite that covalently binds to the enzyme. In vitro metabolism studies indicate that the metabolic transformation of EMTPP, mediated by CYP2D6, involves hydroxylation and dehydrogenation, likely initiated by hydrogen atom abstraction from the alpha-carbon of the imidazole's ethyl substituent. nih.gov This leads to the formation of a reactive imidazo-methide-like intermediate. This intermediate is then subject to nucleophilic attack by an active site residue within the P450 2D6 apoprotein, resulting in an adduct and the consequent inactivation of the enzyme. nih.gov

The kinetic parameters for the inactivation of CYP2D6 by this related compound have been characterized, providing insight into the potential metabolic fate and enzyme-inhibiting properties that could be associated with the 5-ethyl-4-methyl-imidazole moiety.

| Kinetic Parameter | Value | Description |

|---|---|---|

| Apparent Ki | 5.5 µM | Indicates the concentration of the inactivator that yields half the maximal rate of inactivation. nih.gov |

| kinact | 0.09 min-1 | The maximal rate constant for inactivation at a saturating concentration of the inactivator. nih.gov |

| t1/2 | 7.7 min | The half-life for the inactivation process at a saturating concentration of the inactivator. nih.gov |

| Partition Ratio | ~99 | The number of moles of substrate metabolized per mole of enzyme inactivated. nih.gov |

Interactions with Endogenous Biomolecules (e.g., Histamine (B1213489) Analogues)

The structural framework of this compound bears a resemblance to endogenous biomolecules, most notably histamine. The imidazole ring is the core pharmacophore of histamine, which interacts with a class of G-protein coupled receptors (GPCRs) known as histamine receptors (H1, H2, H3, H4). nih.gov The specific substitutions on the imidazole ring, as seen in this compound, can significantly influence receptor binding affinity and selectivity.

While direct studies on this compound are limited, the principle of bioisosteric replacement suggests that modifications of the histamine scaffold can lead to compounds with altered pharmacological profiles, acting as agonists or antagonists at histamine receptors. nih.gov The activity of such analogues is highly dependent on the precise positioning of substituents on the thiazole (B1198619) or imidazole ring, which can drastically alter receptor affinity and efficacy. nih.gov

| Compound | Core Structure | Key Substituents | Relevance |

|---|---|---|---|

| Histamine | Imidazole | -CH2CH2NH2 at C4 | Endogenous ligand for histamine receptors. nih.gov |

| 4-Methylhistamine | Imidazole | -CH3 at C4, -CH2CH2NH2 at C5 | Selective H4 receptor agonist. mdpi.com |

| This compound | Imidazole | -NH2 at C2, -CH3 at C4, -C2H5 at C5 | Potential for interaction with biomolecular targets of histamine due to shared imidazole core. |

Chelation Studies with Biologically Relevant Metal Ions and Their Biochemical Impact

The imidazole ring system, with its nitrogen donor atoms, is a well-established ligand for coordinating with a variety of metal ions. nih.gov Consequently, this compound possesses the structural features necessary to act as a chelating agent for biologically relevant metal ions such as copper, zinc, iron, and palladium. The coordination can occur through the nitrogen atoms of the imidazole ring and the exocyclic amino group, potentially forming stable metal complexes. nih.gov

The formation of such metal complexes can have profound biochemical impacts. Imidazole-based ligands can form complexes with metal ions that exhibit significant biological activities, including anticancer, antimicrobial, and antifungal properties. nih.govnih.gov For example, novel amino methyl imidazole (AMI) complexes with palladium (Pd) and copper (Cu) have been synthesized and shown to possess cytotoxic effects against breast (MCF-7) and cervical (HeLa) cancer cell lines. nih.gov The mechanism of action for these complexes can involve the induction of oxidative stress, as evidenced by increased malondialdehyde levels in treated cancer cells, and significant DNA damage. nih.gov

Furthermore, imidazole-based compounds have been specifically designed to act as inhibitors for metalloenzymes by chelating the active site metal ion. For instance, imidazole derivatives functionalized with metal-chelating groups have been developed as inhibitors of histone lysine (B10760008) demethylases (KDM6), which contain a ferrous ion (Fe²⁺) in their active site. ekb.eg The ability of the imidazole ligand to coordinate the metal ion is crucial for its inhibitory activity. The biochemical impact of such chelation is the modulation of enzyme function, which in turn can affect cellular processes like gene expression and inflammation. ekb.eg

| Metal Ion | Example Imidazole Ligand/Complex | Observed Biochemical Impact | Reference |

|---|---|---|---|

| Palladium (II) | [Pd(AMI)Cl2] | Anticancer activity against MCF-7 and HeLa cells; potent antioxidant. nih.gov | nih.gov |

| Copper (II) | [Cu(AMI)(oxalate)] | Strong anticancer activity; induced significant DNA damage in cancer cells. nih.gov | nih.gov |

| Platinum (II) | Platinum complex with N1-functionalized imidazole | Inhibited tumor growth by interacting with DNA; surpassed cisplatin (B142131) in activity against DLD-1 and MCF-7 cell lines. nih.gov | nih.gov |

| Ruthenium (II) | Biphenyl and imidazole phosphorus Ru(II) complex | Cytotoxicity toward ovary and rectal cancer cells through DNA interaction. nih.gov | nih.gov |

| Iron (II) | Imidazole-based inhibitors of KDM6 | Inhibition of histone lysine demethylase activity by chelating the active site ferrous ion. ekb.eg | ekb.eg |

Advanced Analytical Methodologies for 5 Ethyl 4 Methyl 1h Imidazol 2 Amine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone of modern analytical chemistry, providing powerful tools for the separation and analysis of complex mixtures. For 5-Ethyl-4-methyl-1H-imidazol-2-amine, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment and quantitative analysis of imidazole (B134444) derivatives. cmes.orgnih.govnih.gov Reversed-phase HPLC is a common mode of separation for such compounds. nih.gov The choice of stationary phase is critical for achieving optimal separation. Typical columns used for the analysis of imidazole-containing compounds include those with C8 and C18 stationary phases. nih.govresearchgate.net

The mobile phase composition, pH, and flow rate are meticulously optimized to ensure good resolution and peak shape. nih.gov A common approach involves using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govresearchgate.net The pH of the buffer can be adjusted to control the ionization state of the analyte and improve chromatographic performance. nih.gov Detection is often performed using a UV detector, as the imidazole ring exhibits UV absorbance. researchgate.netnih.gov The selection of an appropriate detection wavelength is essential for maximizing sensitivity. researchgate.net For quantitative analysis, an external standard method is typically employed, where the response of the analyte is compared to that of a series of known standards. cmes.org

Table 1: Illustrative HPLC Parameters for Imidazole Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm) | researchgate.net |

| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 | researchgate.net |

| Flow Rate | 1.00 mL/min | researchgate.net |

| Detection | UV at 300 nm | researchgate.net |

For chiral molecules, such as certain derivatives of this compound that may exist as enantiomers, chiral chromatography is indispensable for assessing enantiomeric purity and separating stereoisomers. ptfarm.plnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantiomeric separation of imidazole derivatives. rsc.orgresearchgate.net

The mobile phase in chiral chromatography often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as 2-propanol or ethanol. ptfarm.pl The type and concentration of the modifier can significantly influence the separation. ptfarm.pl In some cases, a small amount of an amine, like diethylamine, is added to the mobile phase to improve peak shape and resolution. ptfarm.pl Both isocratic and gradient elution methods can be employed. nih.gov While isocratic elution is simpler, gradient elution can be beneficial for separating enantiomers that have long retention times or exhibit poor peak symmetry. nih.gov

Table 2: Chiral HPLC Separation of Imidazole Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | CHIRALCEL OJ (10 µm; 250 x 4.6 mm) | ptfarm.pl |

| Mobile Phase | Hexane with alcohol modifiers (e.g., 2-propanol, ethanol) and diethylamine | ptfarm.pl |

| Flow Rate | 0.8 mL/min | ptfarm.pl |

| Detection | UV at 220 nm | ptfarm.pl |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, it can be converted into a more volatile derivative for GC-MS analysis. gdut.edu.cn This technique is particularly useful for impurity profiling, allowing for the identification and quantification of trace-level impurities. researchgate.net

The separation in GC is achieved using a capillary column, and the choice of the stationary phase is crucial for resolving different components. researchgate.net The mass spectrometer serves as a highly selective and sensitive detector, providing structural information that aids in the identification of unknown compounds. gdut.edu.cn Derivatization is often a necessary step to improve the volatility and thermal stability of imidazole-like compounds. gdut.edu.cn Reagents such as isobutyl chloroformate have been used for this purpose. gdut.edu.cn

Advanced Derivatization Strategies for Enhanced Detection and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. thermofisher.comrsc.org For compounds like this compound, which contains a primary amine group, derivatization can significantly enhance detection sensitivity and selectivity in chromatographic analyses. sigmaaldrich.com

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). actascientific.compickeringlabs.com

Pre-column derivatization involves reacting the analyte with a derivatizing reagent prior to injection into the chromatograph. thermofisher.com This approach is widely used and offers the advantage of allowing for the removal of excess reagent before analysis, which can reduce background noise. thermofisher.com A variety of reagents are available that introduce a chromophore or fluorophore into the analyte molecule, making it readily detectable by UV or fluorescence detectors. thermofisher.comnih.gov For mass spectrometric detection, derivatization can be used to improve ionization efficiency and impart a specific fragmentation pattern. rsc.orgnih.gov

Post-column derivatization involves the addition of a reagent to the column effluent before it reaches the detector. pickeringlabs.com This method is advantageous when the derivatives are unstable or when the derivatization reaction is not compatible with the chromatographic separation conditions. pickeringlabs.com Reagents like o-phthalaldehyde (B127526) (OPA) and fluorescamine (B152294) are commonly used for the post-column derivatization of primary amines to produce fluorescent products. actascientific.comnih.gov

Table 3: Common Derivatization Reagents for Amines

| Reagent | Detection Method | Derivatization Type | Reference |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Fluorescence | Pre- and Post-column | thermofisher.comactascientific.com |

| Dansyl chloride (DNS-Cl) | Fluorescence | Pre-column | thermofisher.comrsc.org |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Pre-column | thermofisher.com |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescence | Pre-column | mdpi.com |

Research continues in the development of new tagging reagents with improved properties for the analysis of amines. mdpi.com The ideal reagent should be highly reactive towards the target functional group, produce a stable derivative with a high detection response, and have minimal interference from excess reagent or byproducts. sigmaaldrich.com

Novel fluorescent reagents are being designed to offer higher quantum yields, greater photostability, and emission wavelengths that minimize background fluorescence from complex sample matrices. nih.govchemodex.com Similarly, new UV-active reagents are developed to provide strong chromophores that absorb at wavelengths where sample matrix components have minimal absorbance, thereby enhancing selectivity. academicjournals.org The use of succinimidyl esters of fluorescent dyes is a common strategy for labeling primary amines. jenabioscience.combiotium.com These reagents react with the amine group to form a stable amide bond. thermofisher.com

Method Validation and Quality Assurance in Research Laboratories

In the analytical landscape, the validation of methods is a critical process that ensures the reliability, consistency, and accuracy of results. For the quantitative analysis of this compound and its derivatives, a comprehensive validation protocol is imperative. This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), which outline the necessary parameters to be evaluated.

Assessment of Precision, Accuracy, Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. This involves a thorough assessment of several key performance characteristics. While specific validation data for this compound is not extensively available in public literature, the following sections outline the standard validation parameters with illustrative data based on analytical methods developed for structurally similar imidazole derivatives, such as 5-aminoimidazole-4-carboxamide (B1664886) and various methylimidazoles.

Precision of an analytical method is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and comparing the measured value to the theoretical value. Accuracy is usually expressed as the percentage recovery.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by a linear regression analysis of the response versus concentration data. The correlation coefficient (r²) is a key indicator of linearity.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. omicsonline.org These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. wjarr.com

An illustrative example of validation parameters for an LC-MS/MS method for a related imidazole compound is presented in the table below.

| Validation Parameter | Acceptance Criteria | Illustrative Results |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Range | - | 20 - 2000 ng/mL |

| Precision (RSD %) | ||

| Intra-day (n=6) | ≤ 15% | ≤ 5.90% |

| Inter-day (n=6) | ≤ 15% | ≤ 5.65% |

| Accuracy (% Recovery) | 85 - 115% | 92.5 - 108.3% |

| LOD | - | 5 ng/mL |

| LOQ | - | 20 ng/mL |

Evaluation of Method Robustness and Reproducibility in Various Matrices

Beyond the core validation parameters, assessing the robustness and reproducibility of an analytical method is crucial for its long-term reliability and transferability.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a high-performance liquid chromatography (HPLC) method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. The evaluation of robustness is essential during the method development phase to identify and control critical parameters.

Reproducibility refers to the ability of a method to produce consistent results when performed by different analysts, in different laboratories, and with different equipment. This is a key consideration for the standardization and transfer of analytical methods.

The analysis of this compound and its derivatives may be required in various matrices, such as pharmaceutical formulations, environmental samples, or biological fluids. The complexity of the matrix can significantly impact the performance of the analytical method. Therefore, method validation should include an evaluation of the matrix effect. This is often accomplished by comparing the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix extract. A review of analytical methods for 4(5)-Methylimidazole in food matrices highlights the importance of sample pretreatment and extraction methods, such as solid-phase extraction, to mitigate matrix effects. mdpi.com

An example of a robustness study for an HPLC method for imidazole derivatives is detailed in the table below.

| Parameter Varied | Variation | Effect on Results (% RSD) |

|---|---|---|

| Mobile Phase Composition | ± 2% Organic Phase | < 2.0% |

| pH of Mobile Phase | ± 0.2 units | < 1.5% |

| Flow Rate | ± 0.1 mL/min | < 2.5% |

| Column Temperature | ± 2 °C | < 1.0% |

This table provides an illustrative example of a robustness assessment for an HPLC method. The results indicate that the method is robust within the tested parameter variations.

Future Research Directions and Potential Academic Impact

Development of Novel and Green Synthetic Routes with Enhanced Atom Economy and Sustainability